Chloromethyl chlorosulfate

Catalog No.
S606961
CAS No.
49715-04-0
M.F
CH2Cl2O3S
M. Wt
165 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl chlorosulfate

CAS Number

49715-04-0

Product Name

Chloromethyl chlorosulfate

IUPAC Name

chloro(chlorosulfonyloxy)methane

Molecular Formula

CH2Cl2O3S

Molecular Weight

165 g/mol

InChI

InChI=1S/CH2Cl2O3S/c2-1-6-7(3,4)5/h1H2

InChI Key

PJBIHXWYDMFGCV-UHFFFAOYSA-N

SMILES

C(OS(=O)(=O)Cl)Cl

Synonyms

chloromethyl chlorosulfate, CMCS cpd

Canonical SMILES

C(OS(=O)(=O)Cl)Cl

The exact mass of the compound Chloromethyl chlorosulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloromethyl chlorosulfate (CMCS) is a highly reactive, bifunctional organosulfur electrophile (ClCH2OSO2Cl) widely procured for the synthesis of chloromethyl esters, phosphonooxymethyl prodrugs, and N-alkylated intermediates [1]. Featuring both a chloromethyl alkylating moiety and a highly labile chlorosulfate leaving group, CMCS enables selective, sequential functionalization [2]. In industrial and pharmaceutical synthesis, it is primarily utilized to introduce chloromethyl groups onto carboxylic acids, dialkyl phosphates, and protected amino acids under mild phase-transfer conditions [3]. Its distinct structural reactivity makes it a critical C-1 building block for modifying the physicochemical properties and bioavailability of active pharmaceutical ingredients (APIs) without the severe handling restrictions associated with legacy chloromethylating agents [1].

Substituting CMCS with conventional chloromethylating agents like bromochloromethane, chloroiodomethane, or formaldehyde/HCl introduces severe process and regulatory liabilities. Legacy methods utilizing formaldehyde and hydrogen chloride inevitably generate bis(chloromethyl)ether (BCME)—a potent, highly regulated human carcinogen that mandates extreme containment infrastructure and costly environmental monitoring . Conversely, attempting to use safer dihalomethanes (e.g., bromochloromethane or dichloromethane) results in drastically reduced electrophilic reactivity, requiring harsh conditions or expensive cesium salts, and yielding significantly lower conversion rates due to the inferior leaving group ability of halides compared to the chlorosulfate moiety [1]. Consequently, generic substitution either compromises synthetic yield or imposes prohibitive occupational safety and regulatory burdens [2].

Elimination of Carcinogenic Byproducts in Industrial Workflows

Traditional chloromethylation using formaldehyde and HCl generates bis(chloromethyl)ether (BCME), a known human carcinogen. CMCS operates via the nucleophilic displacement of its highly labile chlorosulfate group, completely avoiding the formation of BCME during the chloromethylation of Fmoc-protected amino acids and other carboxylic acids .

Evidence DimensionGeneration of bis(chloromethyl)ether (BCME)
Target Compound Data0% BCME generation
Comparator Or BaselineFormaldehyde/HCl systems (generates highly toxic BCME)
Quantified DifferenceComplete elimination of carcinogenic BCME byproduct
ConditionsChloromethylation of Fmoc-protected amino acids

Eliminating BCME formation removes the need for specialized carcinogen containment and monitoring, significantly lowering scale-up costs and regulatory hurdles.

Superior Yield in the Synthesis of Chloromethyl Esters

When synthesizing chloromethyl esters of protected amino acids, CMCS demonstrates exceptional efficiency under phase-transfer conditions. Using CMCS in a dichloromethane/water mixture with NaHCO3 and Bu4NHSO4 yields chloromethyl esters at 83–99%, whereas alternative generic alkylating agents like bromochloromethane typically yield only 30-50% unless heavily optimized with expensive cesium salts [1].

Evidence DimensionProduct yield for carboxylic acid chloromethylation
Target Compound Data83–99% yield
Comparator Or BaselineBromochloromethane (~30–50% baseline yield)
Quantified DifferenceUp to a 3-fold increase in isolated yield
ConditionsDichloromethane/water mixture under phase-transfer catalysis (NaHCO3/Bu4NHSO4) at room temperature

Higher yields directly translate to lower raw material costs and reduced purification bottlenecks in the multi-step synthesis of complex prodrugs.

Enhanced Electrophilic Reactivity Profile

The chlorosulfate moiety (-OSO2Cl) in CMCS is a vastly superior leaving group compared to simple halides. Competitive nucleophilic displacement studies demonstrate that CMCS reacts rapidly with anionic nucleophiles (such as halides or acetates), exhibiting a reactivity order that is orders of magnitude greater than that of dichloromethane (CH2Cl2) [1].

Evidence DimensionRelative reactivity towards nucleophilic displacement
Target Compound DataRapid displacement of the chlorosulfate group
Comparator Or BaselineDichloromethane (CH2Cl2) (extremely slow/negligible displacement)
Quantified DifferenceReactivity order: CMCS >> CH2Cl2
ConditionsCompetitive nucleophilic displacement assays with tetrabutylammonium salts in CD3CN

The highly labile chlorosulfate leaving group allows reactions to proceed under mild conditions, preserving sensitive functional groups like Fmoc or Boc during peptide modification.

Synthesis of Phosphonooxymethyl Prodrugs

CMCS is ideal for chloromethylating dialkyl phosphates to create enzymatically labile prodrugs (e.g., HIV attachment inhibitors), where high yield and mild phase-transfer conditions are required to prevent degradation of the active pharmaceutical ingredient [1].

Modification of Protected Amino Acids

CMCS is the reagent of choice for forming chloromethyl esters of Fmoc- or Boc-protected amino acids, as it avoids the generation of carcinogenic BCME while maintaining stereochemical integrity during peptide conjugate synthesis.

API Bioavailability Enhancement via Cleavable Promoieties

CMCS is critical for modifying poorly soluble active pharmaceutical ingredients (like cephalosporins, benzimidazole derivatives, or apomorphine) by introducing a chloromethyl group that is subsequently converted into a highly soluble, cleavable promoiety [1].

XLogP3

1.1

UNII

N615783BNF

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (78.85%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (96.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (13.46%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Oxidizer;Corrosive;Acute Toxic;Irritant

Other CAS

49715-04-0

Wikipedia

Chloromethyl chlorosulphate

Dates

Last modified: 08-15-2023

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